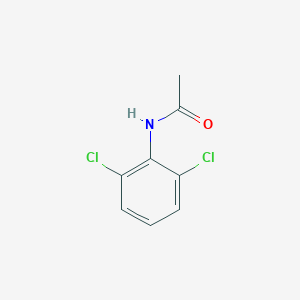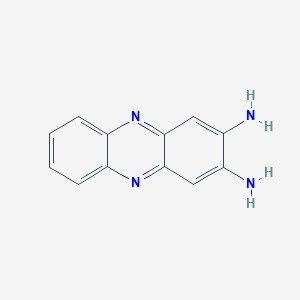
生物素-EA
描述
Biotin-EA, also known as Biotin-Ethylamine, Biotin-EDA, or N-Biotinyl-1,2-diaminoethane, is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .
Synthesis Analysis
Biotin-EA is widely used to label biomolecules containing carboxyl, phosphoryl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides with aldehyde groups . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor .
Molecular Structure Analysis
Biotin-EA has a molecular formula of C12H22N4O2S and a molecular weight of 286.39 . Its structure consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, similar to biotin . The tetrahydroimidizalone ring contains a ureido group (-NH-CO-NH-) and a valeric acid side chain, while the tetrahydrothiophene ring contains a sulfur atom .
Chemical Reactions Analysis
Biotin-EA is involved in various enzymatic reactions in the body, primarily as a coenzyme . It is involved in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Physical And Chemical Properties Analysis
It is soluble in most organic solvents and water . It has a melting point of 172-174°C, a boiling point of 643.7±50.0 °C, a density of 1.189±0.06 g/cm3, and an acidity coefficient (pKa) of 13.90±0.40 .
科学研究应用
代谢过程和基因表达中的作用
- 生物素-EA,一种生物素形式,在包括糖异生、脂肪酸合成和氨基酸分解在内的各种代谢过程中发挥关键作用。它作为被称为生物素依赖性羧化酶的酶的辅基,在关键反应中转移羧基 (León-Del-Río, 2019)。此外,已发现this compound调节基因表达,为其在神经系统疾病中的作用提供了见解。
生物素在分子生物学和生物技术中的作用
- This compound在分子生物学中具有重要意义,特别是在生物素化过程中,它以共价结合方式附着于蛋白质,影响基因调控和染色质结构。这种功能在生物技术中具有影响,例如在电子诱导损伤研究中的应用以及与streptavidin等蛋白质的相互作用中的作用 (Keller et al., 2013)。生物素的酶特异性测定也突显了它在生物医学研究中的重要性 (Huang & Rogers, 1997)。
生物素在生物技术生产和微生物研究中的作用
- This compound在生物技术生产中的应用在研究中明显,重点关注其在微生物中的生物合成,突显了其在原核和真核细胞代谢中的作用。这些知识有助于开发用于各种应用的生产生物素的微生物 (Streit & Entcheva, 2003)。此外,它参与酶后翻译修饰,增加了其在生物过程中的特异性和重要性 (Chapman-Smith & Cronan, 1999)。
在人类疾病和治疗中的意义
- 关于this compound的研究已扩展到了理解它与人类疾病的关系。研究已将其与各种疾病联系起来,表明除了其经典代谢作用之外,它在调节转录或蛋白质表达方面具有潜力。这包括探索其在多发性硬化等疾病中的治疗效果 (Sedel et al., 2015)。
生物素在营养和健康中的作用
- This compound在营养中的作用,特别是在鱼类中,突显了其对生长、发育和健康的必要性。这对于了解水产养殖和人类营养中的膳食需求和潜在补充策略至关重要 (Yossa et al., 2015)。
生物素在免疫和炎症功能中的作用
- This compound还在免疫和炎症功能中发挥作用。它调节这些功能,独立于其作为羧化酶的辅酶的作用,呈现出作为治疗剂治疗免疫性疾病的潜力 (Kuroishi, 2015)。
作用机制
Target of Action
Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .
Mode of Action
Biotin-EA interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .
Biochemical Pathways
Biotin-EA, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .
Pharmacokinetics
The pharmacokinetics of Biotin-EA are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .
Result of Action
The action of Biotin-EA results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .
Action Environment
The action of Biotin-EA is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .
未来方向
生化分析
Biochemical Properties
Biotin-EA plays a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis . It is also involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .
Cellular Effects
Biotin-EA influences cell function by acting as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It also plays a role in weight loss by aiding in the breakdown of fats .
Molecular Mechanism
The biosynthetic pathway for Biotin-EA can be divided into two main stages: from different substrates to pimelate moiety and from pimelate moiety to biotin . The synthesis of pimelate moiety varies in different microorganisms .
Temporal Effects in Laboratory Settings
It is known that Biotin-EA is involved in critical biochemical processes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Biotin-EA is involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . It interacts with various enzymes and cofactors in these pathways .
属性
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJEZWKLUBUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?
A1: Biotin-EA is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with Biotin-EA followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




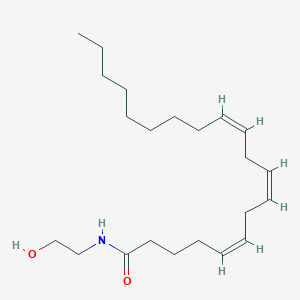

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
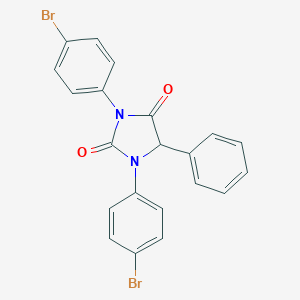
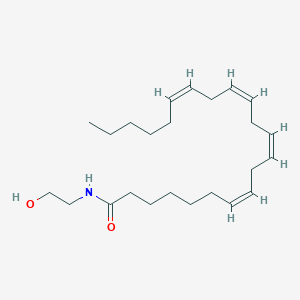

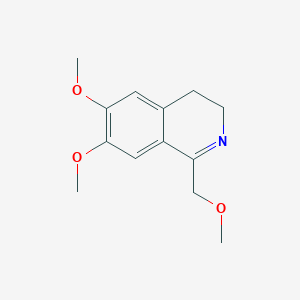
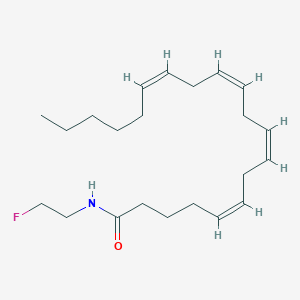
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)

